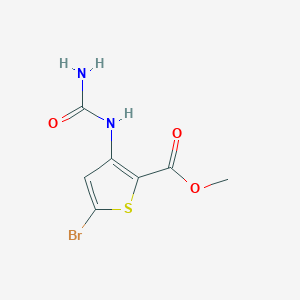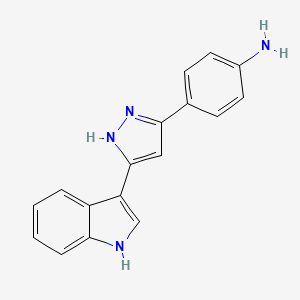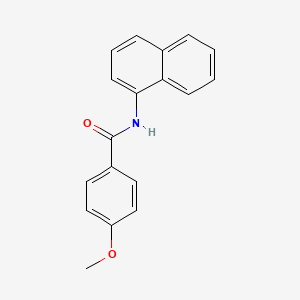![molecular formula C17H11NO3 B11846622 1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one CAS No. 774586-04-8](/img/structure/B11846622.png)
1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one is a heterocyclic compound that features a fused ring system combining benzopyran and oxazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one can be achieved through several methods. One common approach involves the intramolecular cycloaddition of 2-[2-(prop-2-ynyloxy)phenyl]oxazolium-5-olates, which are prepared by cyclization of N-acylamino acids . This reaction typically occurs under mild conditions and can yield the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is likely that the compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl1benzopyrano[4,3-b]pyrrole : Another heterocyclic compound with a similar fused ring system.
- 1-Phenyl1benzopyrano[3,2-d][1,3]oxazine : A closely related compound with a different oxazine ring position.
Uniqueness
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one is unique due to its specific ring fusion and the presence of both benzopyran and oxazine moieties. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
774586-04-8 |
|---|---|
Formule moléculaire |
C17H11NO3 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
1-phenyl-4H-chromeno[3,2-d]oxazin-10-one |
InChI |
InChI=1S/C17H11NO3/c19-17-12-8-4-5-9-13(12)21-14-10-20-18-16(15(14)17)11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
ZDMAPEUEHZBVFK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=NO1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B11846555.png)



![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)
![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)




![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)
